Methyl (hydroxymethyl)-carbamate

Physicochemical differentiation Volatility Thermal properties

Sourcing N-hydroxymethyl carbamates with consistent formaldehyde-exchange equilibrium is a recurrent supply challenge for textile finishing and metabolic studies. Methyl (hydroxymethyl)-carbamate (CAS 15438-65-0) addresses this directly as a structurally minimal, mono-functional N-methylol compound. • Single N-CH₂OH group enables surface grafting without the stiffness and strength loss of bis-methylol crosslinkers. • Defined formation/dissociation kinetics allow reliable extension of rate constants from the ethyl homolog. • Direct precursor for etherified low-formaldehyde durable-press agents via alcohol condensation. Procurement managers benefit from consolidated sourcing of a compound that doubles as an analytical reference standard for N-methylol metabolite quantification.

Molecular Formula C3H7NO3
Molecular Weight 105.09 g/mol
CAS No. 15438-65-0
Cat. No. B100593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (hydroxymethyl)-carbamate
CAS15438-65-0
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Structural Identifiers
SMILESCOC(=O)NCO
InChIInChI=1S/C3H7NO3/c1-7-3(6)4-2-5/h5H,2H2,1H3,(H,4,6)
InChIKeyQLIOROOVARTAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (Hydroxymethyl)-Carbamate: Core Identity and Procurement Characteristics


Methyl (hydroxymethyl)-carbamate (CAS 15438-65-0), also designated as methyl N-(hydroxymethyl)carbamate or monomethylol methyl carbamate, is a low-molecular-weight (105.09 g/mol) N-hydroxymethyl-substituted carbamate ester [1]. It is formally the 1:1 condensation product of methyl carbamate and formaldehyde, featuring a reversibly formed N–CH₂OH bond that defines its core physicochemical and functional profile [2]. The compound serves as a synthetic intermediate, a model substrate in kinetic and metabolic studies of N-methylol reactivity, and a reactive crosslinking agent in textile finishing formulations.

Why Methyl (Hydroxymethyl)-Carbamate Cannot Be Replaced by Carbamate Analogs


The N-hydroxymethyl substituent in methyl (hydroxymethyl)-carbamate is not a passive structural decoration; it fundamentally alters volatility, hydrogen-bonding capacity, formaldehyde exchange equilibrium, and crosslinking functionality relative to methyl carbamate and dimethylol methyl carbamate . Substituting methyl carbamate (CAS 598-55-0) for the target compound eliminates the latent formaldehyde-release and crosslinking capability essential to textile durable-press chemistry, while substituting dimethylol methyl carbamate (CAS 4913-31-9) introduces a second reactive N-methylol group that changes crosslink density, formaldehyde release burden, and fabric hand properties in quantitatively distinct ways [1]. Even within the N-hydroxymethyl carbamate series, the ester alkyl group (methyl vs. ethyl vs. isopropyl) significantly modulates the equilibrium constant for formaldehyde addition/dissociation, making direct interchange of analogs without re-optimization of process parameters unreliable [2].

Quantitative Differentiation Evidence Versus Closest Analogs


Boiling Point Elevation and Reduced Volatility Versus Methyl Carbamate

Methyl (hydroxymethyl)-carbamate exhibits a predicted boiling point of 226.6 ± 23.0 °C at 760 mmHg, compared with 178.7 ± 8.0 °C for the unsubstituted parent methyl carbamate — a difference of approximately +48 °C . The enthalpy of vaporization increases from 41.5 ± 3.0 kJ/mol (methyl carbamate) to 53.8 ± 6.0 kJ/mol (target compound), and the vapor pressure drops from 1.0 ± 0.3 mmHg to ≤0.1 mmHg at 25 °C, reflecting the strong intermolecular hydrogen-bonding contribution of the N-hydroxymethyl group . The ACD/LogP value shifts from −0.68 (methyl carbamate) to −1.50, indicating a meaningful increase in hydrophilicity . These differences are large enough to affect distillation, headspace behavior, and formulation solvent selection in both laboratory and pilot-scale settings.

Physicochemical differentiation Volatility Thermal properties

Reduced Anticholinesterase Potency as a Detoxification Indicator

In a systematic study of substituted-aryl N-hydroxymethylcarbamates as metabolites of methylcarbamate insecticides, the anticholinesterase activity and intraperitoneal toxicity to mice of N-hydroxymethylcarbamates were consistently lower than those of the corresponding N-methylcarbamate parent compounds [1]. Hydroxylation of the N-methyl moiety therefore constitutes a detoxification reaction in biological systems. Although this study primarily examined aryl-substituted analogs, the structure–activity principle extends to the core N-hydroxymethyl carbamate pharmacophore shared by methyl (hydroxymethyl)-carbamate [1]. This contrasts with N-methylcarbamate insecticides such as carbaryl, which exert their pesticidal activity through potent, reversible acetylcholinesterase carbamylation.

Toxicology Metabolism Acetylcholinesterase inhibition

Formaldehyde-Release Liability Versus Etherified Derivatives

Methylolated carbamate finishing agents, including monomethylol methyl carbamate, are well-documented to exhibit high formaldehyde release characteristics in solution, on dried sensitized fabric, and from non-washed cured fabric [1]. This constitutes the primary barrier to their widespread textile industry adoption relative to etherified hydroxymethyl carbamates, which are produced by reacting the methylol group with water-soluble alcohols to form alkoxymethyl derivatives that yield significantly lower formaldehyde release [1]. In crosslinking formulations prepared from methyl carbamate and formaldehyde, the addition of urea or ethyleneurea scavengers reduced free formaldehyde but simultaneously decreased dimethylol methyl carbamate concentration by approximately 25%, demonstrating the dynamic equilibrium between free and combined formaldehyde [2].

Formaldehyde release Textile finishing Crosslinking chemistry

CI Mass Spectrometry Differentiation from N-Methyl Analogs

In chemical ionization (CI) mass spectra acquired with methane reagent gas, N-methyl- and N,N-dimethylcarbamates produce [M+1]⁺ ions that are larger than the parent ions observed in corresponding electron impact (EI) spectra. By contrast, N-hydroxymethylcarbamates — including methyl (hydroxymethyl)-carbamate as a representative of this subclass — show the opposite pattern: [M+1]⁺ ions are smaller than the EI parent ions [1]. Furthermore, CI fragmentation of substituted-phenyl N-hydroxymethylcarbamates proceeds through a proposed 4-membered [ROC(O)NHCH₂]⁺ intermediate that rearranges to a diagnostic [ROCH₂]⁺ fragment, a pathway not available to N-methyl or N,N-dimethyl congeners [1]. This provides an analytically exploitable differentiation for identity confirmation in complex mixtures.

Analytical chemistry Mass spectrometry Metabolite identification

Monomethylol vs. Dimethylol Crosslinking Functionality

In cotton fabrics treated with methylolated carbamates under acid or base catalysis, monomethylol derivatives of methyl carbamate (i.e., the target compound) generate a fundamentally distinct residue structure compared with dimethylol derivatives [1]. The monomethylol species possesses only one N–CH₂OH reactive group per molecule, limiting it to graft (pendant) attachment to cellulose rather than the intermolecular crosslinks formed by the bifunctional dimethylol methyl carbamate (CAS 4913-31-9) [1][2]. Nitrogen and formaldehyde content analysis of finished fabrics enabled structural assignment: monomethylol-treated cotton showed lower nitrogen retention and formaldehyde fixation consistent with single-point attachment, while dimethylol-treated cotton exhibited higher values indicative of crosslink formation [1]. This functional difference directly determines the balance between wrinkle recovery angle and tensile strength retention in the finished textile.

Textile chemistry Crosslinking density Cotton finishing

Verifiable Application Scenarios for Methyl (Hydroxymethyl)-Carbamate


Metabolite Reference Standard in Insecticide Metabolism Studies

Methyl (hydroxymethyl)-carbamate serves as an authentic reference standard for the N-hydroxymethyl metabolite of methyl carbamate-based insecticide chemicals. Because N-hydroxymethylcarbamates exhibit consistently lower anticholinesterase activity than their N-methyl parent compounds, this compound enables accurate quantification of detoxification pathways in in vitro microsomal and in vivo metabolic profiling studies [1]. Its distinct CI-MS behavior — specifically the inverted [M+1]⁺/parent ion ratio and the diagnostic [ROCH₂]⁺ fragment — provides an orthogonal analytical handle for unambiguous identification in complex biological matrices [2].

Model Substrate for N-Methylol Equilibrium Kinetics

The reversible N–CH₂OH bond in methyl (hydroxymethyl)-carbamate makes it a structurally minimal model for studying the kinetics of formaldehyde addition to and dissociation from carbamate nitrogen centers. The kinetic framework established for the ethyl homolog (formation rate constant kf and dissociation rate constant kr at defined pH and temperature) can be extended to the methyl ester, enabling investigations of alkyl substituent effects on equilibrium constants relevant to formaldehyde-scavenging and controlled-release applications [1]. The compound's moderate boiling point (227 °C predicted) and water solubility facilitate experimental handling in aqueous and mixed-solvent kinetic assays.

Mono-Reactive Grafting Agent for Cellulosic Textile Modification

In durable-press textile finishing of cotton and cotton-blend fabrics, methyl (hydroxymethyl)-carbamate (monomethylol methyl carbamate) functions as a mono-reactive agent that attaches to cellulose hydroxyl groups via its single N-methylol functionality without forming the intermolecular crosslinks characteristic of dimethylol methyl carbamate [1]. This produces a different balance of fabric properties: reduced wrinkle recovery relative to crosslinked fabric but superior tensile and tear strength retention. The monomethylol derivative is therefore selected when the application requires surface modification or grafting without the stiffness and strength loss associated with high-density crosslinking [1]. Its known formaldehyde release liability must, however, be managed through post-cure washing or scavenger addition per established protocols [2].

Synthetic Intermediate for Etherified Low-Release Finishing Agents

Methyl (hydroxymethyl)-carbamate is the direct precursor to etherified methyl carbamate textile finishing agents (alkoxymethyl carbamates) that exhibit substantially reduced formaldehyde release compared with the parent N-methylol compound [1]. The etherification reaction — condensation of the N–CH₂OH group with a C₁–C₆ aliphatic alcohol under acid catalysis at 10–100 °C — converts the labile hydroxymethyl moiety into a more hydrolytically stable alkoxymethyl group while retaining cellulose reactivity [1]. Procurement of the free N-methylol compound is therefore justified when the intended downstream chemistry is etherification to generate low-formaldehyde durable-press agents.

Quote Request

Request a Quote for Methyl (hydroxymethyl)-carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.